Methyl 6-methylpiperidine-3-carboxylate Methyl 6-methylpiperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 908245-03-4
VCID: VC2911389
InChI: InChI=1S/C8H15NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3
SMILES: CC1CCC(CN1)C(=O)OC
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

Methyl 6-methylpiperidine-3-carboxylate

CAS No.: 908245-03-4

Cat. No.: VC2911389

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-methylpiperidine-3-carboxylate - 908245-03-4

Specification

CAS No. 908245-03-4
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name methyl 6-methylpiperidine-3-carboxylate
Standard InChI InChI=1S/C8H15NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3
Standard InChI Key AJUGGHOVBBTHCD-UHFFFAOYSA-N
SMILES CC1CCC(CN1)C(=O)OC
Canonical SMILES CC1CCC(CN1)C(=O)OC

Introduction

General Synthesis

Methyl 6-methylpiperidine-3-carboxylate can be synthesized through esterification reactions involving piperidine derivatives. The process typically involves:

  • A reaction between a piperidinecarboxylic acid precursor and methanol in the presence of an acid catalyst.

  • Purification steps to achieve high purity (>97%) of the final product.

Stereochemistry

The compound exists in stereoisomeric forms, such as the (3R,6S)-methyl and trans configurations, which can influence its chemical reactivity and biological activity .

Pharmaceutical Applications

Methyl 6-methylpiperidine-3-carboxylate is primarily used as a building block in the synthesis of biologically active molecules:

  • It serves as an intermediate for compounds targeting neurotransmitter systems, such as choline transporters .

  • It has potential roles in anti-inflammatory drug development due to its structural similarity to other piperidine-based pharmacophores .

Chemical Industry

The compound is part of the heterocyclic building block family, making it valuable for:

  • Medicinal chemistry programs.

  • High-throughput screening libraries aimed at drug discovery.

Stability

Methyl 6-methylpiperidine-3-carboxylate is stable under standard laboratory conditions but requires storage at -20 °C to prevent degradation.

Reactivity

The ester group in the molecule is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

Safety and Handling

While specific safety data sheets (MSDS) are unavailable for this compound, general precautions include:

  • Avoiding inhalation, ingestion, or skin contact.

  • Using appropriate personal protective equipment (PPE) during handling.

  • Storing in airtight containers under argon or inert gas to prevent oxidation or contamination.

Future Directions

Research into methyl 6-methylpiperidine-3-carboxylate could focus on:

  • Exploring its pharmacological potential as a precursor for novel therapeutic agents.

  • Investigating its role in stereoselective synthesis for enantiomerically pure drugs.

  • Studying its physicochemical properties for broader industrial applications.

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